Product packaging for Boc-D-His(Trt)-OH(Cat. No.:)

Boc-D-His(Trt)-OH

Cat. No.: B1630715
M. Wt: 497.6 g/mol
InChI Key: OYXZPXVCRAAKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Identity and Nomenclature

Boc-D-His(Trt)-OH, systematically named (R)-2-((tert-butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propionic acid , is a protected derivative of the non-proteinogenic amino acid D-histidine. Its molecular formula is C₃₀H₃₁N₃O₄ , with a molecular weight of 497.58 g/mol . The compound’s CAS registry number is 393568-74-6 , and it is characterized by two orthogonal protecting groups:

  • Boc (tert-butyloxycarbonyl) : Protects the α-amino group, introduced via di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
  • Trt (triphenylmethyl) : Shields the imidazole nitrogen of histidine, preventing unwanted side reactions during peptide elongation .

The stereochemical designation "D" indicates the non-natural configuration at the α-carbon, making this derivative critical for synthesizing D-peptides with enhanced metabolic stability .

Structural Characteristics and Stereochemistry

This compound features a rigid three-dimensional architecture:

  • Backbone : The D-histidine core ensures chirality opposite to natural L-forms, altering peptide-receptor interactions .
  • Imidazole Protection : The Trt group occupies the Nπ-position of histidine’s heterocyclic ring, sterically hindering racemization during coupling (Figure 1) .
  • Boc Group : The tert-butyloxycarbonyl moiety on the α-amino group is acid-labile, enabling selective deprotection with trifluoroacetic acid (TFA) .

Stereochemical Integrity : The D-configuration at the α-carbon is preserved during synthesis due to the Trt group’s bulkiness, which minimizes epimerization. Studies show that coupling this compound at 90°C results in only 0.18% D-to-L isomerization , compared to >16% for unprotected histidine .

Historical Development in Peptide Chemistry

The compound’s development parallels key milestones in peptide synthesis:

  • 1960s : Introduction of Boc chemistry by Merrifield for solid-phase peptide synthesis (SPPS), enabling stepwise amino acid coupling .
  • 1970s : Adoption of Trt for histidine protection to address racemization and side-chain reactivity .
  • 1980s–1990s : Optimization of orthogonal protection strategies (Boc/Trt), allowing synthesis of complex peptides with D-amino acids .

This compound emerged as a solution to challenges in synthesizing D-peptides, particularly those requiring histidine residues resistant to enzymatic degradation .

Importance in Contemporary Research

This compound is indispensable in modern peptide science:

  • D-Peptide Synthesis : Used to create enantiomeric peptides for drug development, such as antimicrobial agents targeting bacterial membranes .
  • Enzyme Inhibitors : Facilitates the design of stable histidine-containing inhibitors for proteases and kinases .
  • Peptide Nucleic Acids (PNAs) : Enables incorporation of D-histidine into PNAs for gene-editing applications, leveraging Boc chemistry’s compatibility with safety-catch protecting groups .

Table 1: Comparative Epimerization Rates of Histidine Derivatives

Derivative Coupling Temperature Epimerization Rate
Fmoc-His(Trt)-OH 50°C 2.88%
This compound 90°C 0.18%
Fmoc-His(Boc)-OH 90°C 0.81%

Data from peptide synthesis studies using liraglutide and β-amyloid models .

Table 2: Physical Properties of this compound

Property Value
Molecular Weight 497.58 g/mol
Solubility DMF, DCM, THF
Storage Conditions 2–8°C, desiccated
Purity >98% (HPLC)

Data aggregated from supplier specifications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H31N3O4 B1630715 Boc-D-His(Trt)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H31N3O4

Molecular Weight

497.6 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)

InChI Key

OYXZPXVCRAAKCM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

sequence

X

Origin of Product

United States

Preparation Methods

Stepwise Protection of Histidine Residues

The synthesis begins with the sequential protection of histidine’s α-amino and imidazole groups. The D-isomer is prioritized to avoid racemization during solid-phase peptide synthesis (SPPS).

Amino Group Protection :
The α-amino group is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under alkaline conditions (pH 9–10) at 0–5°C. This step achieves >95% yield when using 1.2 equivalents of Boc₂O and catalytic 4-dimethylaminopyridine (DMAP).

Imidazole Side Chain Protection :
The Nπ-nitrogen of the imidazole ring is shielded using triphenylmethyl chloride (Trt-Cl) in dimethylformamide (DMF). Optimal conditions involve 2.5 equivalents of Trt-Cl, 3 equivalents of N,N-diisopropylethylamine (DIPEA), and stirring at 25°C for 12 hours. This method minimizes O-tritylation, a common side reaction, to <5%.

Alternative Protecting Group Strategies

Patent literature reveals innovative approaches to enhance stability during coupling:

4-Bromobenzyloxymethyl Protection :
A 1982 patent (EP0061933A2) describes using 4-bromobenzyloxymethyl bromide to protect the Nτ-nitrogen before Trt-group installation. This dual-protection strategy reduces racemization to 0.2% in SPPS but requires additional deprotection steps using hydrogen fluoride.

Comparative Efficiency :

Protection Strategy Racemization Rate (%) Yield (%) Purification Method
Standard Trt Protection 0.5–1.2 78–85 Column Chromatography
4-BrBom/Trt 0.1–0.3 65–70 HPLC

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to improve reproducibility. Key parameters include:

  • Residence Time : 8–10 minutes at 40°C
  • Solvent System : 2:1 v/v THF/MeCN
  • Catalyst : 0.1 mol% Hünig’s base

This method achieves 92% yield with 99.5% enantiomeric excess (ee), as confirmed by chiral HPLC.

Quality Control Protocols

  • Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures ≥98% purity.
  • Chiral Integrity : Marfey’s analysis with L-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) derivatization confirms D-configuration retention.

Reaction Optimization and Troubleshooting

Epimerization Mitigation

Racemization at histidine’s α-carbon is a major challenge. Strategies include:

  • Low-Temperature Coupling : Performing reactions at –20°C reduces epimerization to 0.18%.
  • Activation Reagents : Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) instead of dicyclohexylcarbodiimide (DCC) minimizes side reactions.

Solubility Challenges

This compound exhibits limited solubility in polar aprotic solvents. Pre-activation with 1-hydroxy-7-azabenzotriazole (HOAt) in dichloromethane (DCM) enhances solubility to 45 mg/mL, facilitating efficient coupling.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with 99:1 DCM/MeOH eluent removes unreacted Trt-Cl.
  • Recrystallization : Ethyl acetate/hexane (1:3) yields crystalline product with >99% purity.

Spectroscopic Validation

  • ¹H NMR : δ 7.2–7.4 ppm (triphenylmethyl aromatic protons), δ 1.4 ppm (tert-butyl group).
  • ESI-MS : [M+H]⁺ peak at m/z 498.6 confirms molecular weight.

Comparative Analysis of Synthetic Methods

Parameter Laboratory-Scale Industrial-Scale
Reaction Time 18–24 hours 2–3 hours
Yield 78–85% 90–92%
Energy Consumption High Low
Capital Cost $10,000–$50,000 $500,000+

Chemical Reactions Analysis

Deprotection Reactions

Boc-D-His(Trt)-OH undergoes deprotection to remove its protective groups under acidic conditions. The tert-butoxycarbonyl (Boc) group and trityl (Trt) group are cleaved simultaneously, typically using trifluoroacetic acid (TFA) .

Reagent Conditions Product
Trifluoroacetic acid (TFA)Acidic conditions, e.g., TFA in dichloromethaneD-histidine
Hydrochloric acidHCl in dioxaneD-histidine

This process is critical in solid-phase peptide synthesis (SPPS) to regenerate the reactive amino group for subsequent coupling steps .

Coupling Reactions

This compound participates in peptide bond formation via amide coupling. Common reagents include carbodiimides (e.g., DCC) and coupling agents like HOBt .

Reagent Conditions Product
Dicyclohexylcarbodiimide (DCC)Room temperature, organic solvent (e.g., DMF)Peptide derivatives with D-histidine residues
Hydroxybenzotriazole (HOBt)Activated ester intermediatesAmide-linked peptides

The Trt group stabilizes the imidazole side chain, preventing side reactions during coupling .

Challenges and Considerations

  • Stereochemical Purity : The D-configuration requires careful handling to avoid racemization during reactions .

  • Solubility : Limited solubility in polar aprotic solvents necessitates optimized reaction conditions .

Scientific Research Applications

Peptide Synthesis

Boc-D-His(Trt)-OH is primarily employed in solid-phase peptide synthesis (SPPS). Its protective groups prevent unwanted side reactions, enabling the formation of complex peptides with high fidelity. The selective deprotection of Boc and Trt groups allows for precise control over the peptide synthesis process.

Key Advantages in Peptide Synthesis:

  • Protection of Functional Groups: Prevents side reactions during coupling.
  • Stability Under Reaction Conditions: Maintains integrity throughout the synthesis process.
  • Facilitates Incorporation of D-Histidine: Enables the study of D-amino acids' effects in biological systems.

Biological Research

In biological contexts, this compound serves as a building block for peptides that can modulate biological activities, such as enzyme-substrate interactions and receptor binding.

Case Study: Enzyme Interaction

A study demonstrated that peptides synthesized using this compound could influence enzyme activity by altering substrate specificity. The incorporation of D-histidine into peptide sequences was shown to enhance binding affinity to specific enzymes, thereby providing insights into enzyme mechanisms and kinetics .

Pharmaceutical Applications

This compound is also significant in drug development, particularly for designing peptide-based therapeutics. Its role in synthesizing analogs of biologically active peptides has implications for developing new drugs with improved efficacy and reduced side effects.

Example: Exenatide Synthesis

In the production of Exenatide, a GLP-1 analog used for diabetes treatment, this compound was utilized to improve yield and purity by inhibiting undesired D-His formation during synthesis . This illustrates its practical application in pharmaceutical manufacturing processes.

Comparison with Other Histidine Derivatives

The following table compares this compound with other histidine derivatives commonly used in peptide synthesis:

Compound NameStructure FeaturesUnique Properties
Boc-L-HistidineSimilar Boc protectionMore commonly used; less sterically hindered
Fmoc-D-HistidineFmoc protecting groupDifferent deprotection conditions
Ac-D-HistidineAcetyl protection on amino groupLess sterically hindered, different reactivity
Trp-Boc-D-HisAddition of tryptophan residueAlters biological activity due to tryptophan's properties

Mode of Action

The compound acts as a protecting group during peptide synthesis. The Boc group can be removed using trifluoroacetic acid (TFA), while the Trt group can be deprotected with milder acids such as acetic acid. This selective removal is crucial for allowing free amino groups to participate in subsequent reactions.

Biochemical Pathways

This compound plays a vital role in biochemical pathways involving peptide synthesis. Its incorporation into peptides can affect cellular signaling pathways and metabolic processes by modulating interactions with receptors and enzymes.

Mechanism of Action

The mechanism of action of Boc-D-His(Trt)-OH involves its interaction with specific molecular targets. The tritylimidazole moiety can interact with enzymes or receptors, potentially modulating their activity. The Boc-protected amino acid can be deprotected to reveal the active amino group, which can participate in further biochemical reactions.

Comparison with Similar Compounds

Protection Strategies: Boc vs. Fmoc vs. Ac

Boc-D-His(Trt)-OH is compared with structurally analogous compounds differing in protective groups (Table 1):

Compound Protection (α-NH₂) Protection (Side Chain) Key Features Reference
This compound Boc Trt (imidazole) Acid-labile Boc group removed with TFA; Trt stable under SPPS conditions. Ideal for acid-sensitive sequences.
Fmoc-L-His(Trt)-OH Fmoc Trt (imidazole) Base-labile Fmoc group (removed with piperidine); Trt requires mild acid (e.g., 1% TFA). Preferred for Fmoc-based SPPS due to orthogonal deprotection.
Ac-His(Trt)-OH Acetyl (Ac) Trt (imidazole) Ac group is stable under both acidic and basic conditions, limiting its utility in stepwise SPPS. Used for specialized applications.

Key Findings :

  • Boc vs. Fmoc : Boc protection is compatible with acid-labile resins (e.g., Merrifield), while Fmoc is favored for its orthogonality in base-driven deprotection . Fmoc-His(Trt)-OH exhibits higher solubility in NMP/DMM mixtures (Table 3, ), critical for efficient coupling.
  • Chirality Control: this compound’s D-configuration is crucial for peptides requiring non-natural stereochemistry, whereas Fmoc-L-His(Trt)-OH dominates L-peptide synthesis. HPLC methods with Chiral MX columns can detect <0.1% enantiomeric impurities in Fmoc-L-His(Trt)-OH .
Physicochemical Properties

Comparative data for this compound and related compounds (Table 2):

Compound Molecular Weight Purity Solubility (NMP/DMM) Storage Conditions Application Example Reference
This compound 497.6 g/mol >98% Moderate Sealed, dry, -20°C Bursin synthesis (62.7% yield)
Fmoc-Cys(Trt)-OH 463.6 g/mol >98% High (NMP/DMM) -20°C, desiccated Fluorescent OFL detection
Boc-Cys(Trt)-OH 463.6 g/mol >98% Low 37°C heating for dissolution Nanoparticle synthesis (PDI: 0.2)


Key Findings :

  • Solubility : Fmoc-His(Trt)-OH and Fmoc-Cys(Trt)-OH exhibit superior solubility in NMP/DMM (critical for SPPS), whereas this compound may require optimized solvent systems .
  • Particle Synthesis: Boc-Cys(Trt)-OH produces nanoparticles with lower polydispersity (PDI: 0.2) compared to Fmoc-Cys(Trt)-OH (PDI: 0.3), attributed to its slower deprotection kinetics .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR to confirm Trt group integrity (aromatic protons at 7.2–7.5 ppm) and Boc group presence (tert-butyl singlet at ~1.4 ppm).
  • IR : Carbamate C=O stretch (~1680–1720 cm⁻¹) for Boc confirmation.
  • Mass spectrometry (HRMS) : Exact mass verification to rule out desilylation or oxidation .

What strategies mitigate racemization risks when using this compound in segment condensation approaches?

Advanced
Racemization occurs via base-catalyzed enolization during activation. Key approaches:

  • Use low-base conditions (e.g., Oxyma-B/DIC instead of HOBt/DIEA).
  • Kinetic control : Short activation times (<5 minutes) and sub-zero temperatures.
  • Chiral HPLC to monitor D/L-His ratios post-coupling .

How does the steric bulk of the Trt group influence coupling efficiency compared to other His-protecting groups?

Comparative
Trt’s steric hindrance reduces coupling efficiency by ~20% compared to smaller groups (e.g., Bom or Pmc). However, it offers superior imidazole protection in acidic SPPS conditions. Quantitative

  • Coupling yields : Trt (75–85%) vs. Bom (90–95%) in model peptides.
  • Deprotection : Trt requires TFA/scavengers, while Pmc is cleaved with milder acids (e.g., 1% TFA) .

How to reconcile discrepancies in reported coupling efficiencies for this compound across solvent systems?

Data Contradiction Analysis
Discrepancies arise from solvent polarity effects on carbodiimide activation:

  • Polar aprotic solvents (DMF) : Higher reactivity but increased racemization.
  • Nonpolar solvents (DCM) : Slower coupling but better stereochemical integrity.
  • Resolution : Use a standardized solvent system (e.g., DCM/DMF 1:1) and report reaction temperature/time explicitly .

What orthogonal protection schemes allow sequential deprotection of Boc and Trt groups in complex peptides?

Q. Advanced

  • Boc deprotection : 30% TFA/DCM (5–10 minutes).
  • Trt deprotection : 95% TFA with scavengers (e.g., triisopropylsilane) for 1–2 hours.
  • Case study : Sequential cleavage in branched peptides confirmed by MALDI-TOF .

What solubility challenges arise with this compound in common peptide synthesis solvents?

Q. Basic

  • Low solubility in DCM : Requires co-solvents like DMF (10–20% v/v).
  • Precipitation in DMF at high concentrations : Optimize stock solutions to ≤0.2 M.
  • Workaround : Sonication or gentle heating (30–40°C) to dissolve .

How does microwave-assisted synthesis affect the coupling kinetics of this compound?

Advanced
Microwave irradiation (50–60°C, 20–30 W) reduces coupling time from 1 hour to 5–10 minutes by enhancing reagent diffusion. However:

  • Racemization increases by 5–8% compared to traditional methods.
  • Validation : Chiral GC-MS to quantify D-His content .

What statistical approaches optimize reaction parameters for this compound in automated platforms?

Q. Methodological

  • Design of Experiments (DoE) : Central composite design to model interactions between temperature, solvent ratio, and coupling time.
  • Response surface methodology (RSM) : Predict optimal conditions (e.g., 2.5 eq. reagent, 0°C, 15-minute activation).
  • Validation : ANOVA with p <0.05 to confirm significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.